molecular formula C15H16N4O2 B2659550 N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide CAS No. 1797005-68-5

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide

Cat. No.: B2659550
CAS No.: 1797005-68-5
M. Wt: 284.319
InChI Key: PZVUWTCSZOSQOM-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of cyano groups, a cyclopropyl group, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the cyano groups: This can be done via nucleophilic substitution reactions using cyanide salts.

    Construction of the dihydropyridinone ring: This step may involve cyclization reactions, often using amines and carbonyl compounds under acidic or basic conditions.

    Final coupling: The final step would involve coupling the intermediate compounds to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert cyano groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or cyclopropyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide: can be compared to other acetamides with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-4-methyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-5-6-19(14(21)12(10)7-16)8-13(20)18-15(2,9-17)11-3-4-11/h5-6,11H,3-4,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVUWTCSZOSQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1)CC(=O)NC(C)(C#N)C2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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